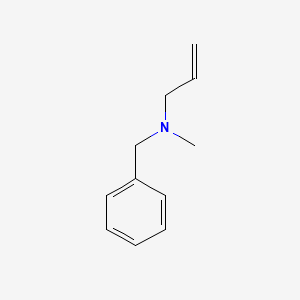

N-benzyl-N-methylprop-2-en-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2520-97-0 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

N-benzyl-N-methylprop-2-en-1-amine |

InChI |

InChI=1S/C11H15N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3 |

InChI Key |

DZRKBPWATCKLKY-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC=C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Comparative Analysis of N-Benzyl-N-methylallylamine and N-Benzyl-N-methylprop-2-yn-1-amine

Executive Summary

This technical guide provides a rigorous structural, synthetic, and pharmacological comparison between N-benzyl-N-methylallylamine (Molecule A) and N-benzyl-N-methylprop-2-yn-1-amine (Molecule B) .

While these two tertiary amines differ only by the degree of saturation in their three-carbon chain (alkene vs. alkyne), this subtle structural variance dictates a profound divergence in their physicochemical properties and biological utility. Molecule B is pharmacologically significant as Pargyline , a suicide inhibitor of Monoamine Oxidase B (MAO-B), whereas Molecule A serves primarily as a mechanistic probe and a precursor in olefin metathesis.[1]

Structural & Physicochemical Analysis[2][3][4]

The core distinction lies in the hybridization of the

Electronic Configuration and Basicity

The electron-withdrawing nature of the unsaturated groups significantly impacts the pKa of the conjugate acid (pKaH).

-

Molecule A (Allyl): The allyl group contains

hybridized carbons. The inductive electron-withdrawing effect (-I) is moderate. -

Molecule B (Propargyl): The propargyl group contains

hybridized carbons. The increased s-character (50%) makes the alkyne significantly more electronegative than the alkene. Consequently, the lone pair on the nitrogen is less available, making Molecule B less basic than Molecule A.[1]

Physicochemical Comparison Table

| Feature | N-Benzyl-N-methylallylamine (A) | N-Benzyl-N-methylprop-2-yn-1-amine (B) |

| CAS Registry | 14489-74-8 | 555-57-7 (Pargyline) |

| Hybridization | ||

| Electronic Effect | Moderate -I effect | Strong -I effect (Lower pKaH) |

| Key Reactivity | Electrophilic Addition, Metathesis | Nucleophilic attack (acetylide), 1,3-Dipolar Cycloaddition |

| Pharmacology | Reversible/Competitive Inhibitor | Irreversible "Suicide" Inhibitor (MAO-B) |

Synthetic Pathways: Divergent Alkylation

Both molecules are synthesized via nucleophilic substitution (

Experimental Protocol

Objective: Synthesis of Molecule A and B via secondary amine alkylation.

Reagents:

-

Precursor: N-Methylbenzylamine (1.0 eq)

-

Electrophile A: Allyl Bromide (1.1 eq)

-

Electrophile B: Propargyl Bromide (80% in toluene, 1.1 eq)[1]

-

Base: Potassium Carbonate (

, anhydrous, 2.0 eq)[1] -

Solvent: Acetone (Dry, 0.2 M concentration)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with N-methylbenzylamine and anhydrous acetone under an inert atmosphere (

). -

Deprotonation/Scavenging: Add

in one portion. The base acts as an acid scavenger for the HBr generated. -

Addition:

-

For A: Add allyl bromide dropwise at 0°C to prevent poly-alkylation (quaternization).

-

For B: Add propargyl bromide dropwise at room temperature.

-

-

Reaction: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). Molecule B generally displays a lower

than Molecule A due to the polarity of the alkyne. -

Workup: Filter off inorganic salts (

, excess -

Purification: Distillation under reduced pressure or flash column chromatography on silica gel.

Synthetic Workflow Diagram

Figure 1: Divergent synthesis of allyl and propargyl derivatives via SN2 alkylation.

Pharmacological Divergence: The MAO-B Mechanism

The most critical distinction between these molecules is their interaction with Monoamine Oxidase (MAO), a flavoprotein responsible for metabolizing neurotransmitters.[1]

Molecule B (Pargyline): Suicide Inhibition

Molecule B is a mechanism-based irreversible inhibitor (suicide substrate).

-

Recognition: The amine binds to the active site of MAO-B.

-

Oxidation: The FAD cofactor oxidizes the amine to an iminium ion intermediate.

-

Covalent Capture: The highly reactive allene intermediate (formed from the propargyl group) is attacked by the N(5) atom of the reduced flavin cofactor.

-

Result: A stable covalent adduct forms, permanently disabling the enzyme.[1]

Molecule A (Allyl): Competitive Inhibition

Molecule A lacks the triple bond required to form the reactive allene intermediate.

-

Interaction: It can bind to the active site and may undergo oxidation.

-

Outcome: It acts as a substrate or a reversible competitive inhibitor. It does not form the covalent adduct required for irreversible inhibition.

Mechanism of Action Diagram

Figure 2: Mechanistic divergence at the MAO-B active site. The propargyl group enables covalent inactivation.

Synthetic Utility in Drug Design[5]

Beyond pharmacology, these molecules serve as distinct handles in medicinal chemistry and chemical biology.[1]

Molecule B: "Click" Chemistry & ABPP

The terminal alkyne in Molecule B is a bioorthogonal handle.

-

CuAAC: Copper-catalyzed Azide-Alkyne Cycloaddition allows for the conjugation of fluorophores or affinity tags.

-

ABPP (Activity-Based Protein Profiling): Derivatives of Molecule B are used to profile MAO activity in complex proteomes. The alkyne reacts with the enzyme, and a "click" reaction subsequently attaches a reporter tag.[1]

Molecule A: Metathesis & Radical Probes[1]

-

RCM: The terminal alkene is a substrate for Grubbs' catalysts in Ring-Closing Metathesis to form nitrogen heterocycles.

-

Radical Clock: The allyl group can serve as a radical clock to detect radical intermediates during metabolic oxidation studies (cyclization rate

).

Metabolism & Toxicology[2]

Both molecules undergo oxidative deamination and N-dealkylation via Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), but their byproducts differ in toxicity.

-

N-Dealkylation of A (Allyl): Releases Acrolein (

). Acrolein is a highly reactive -

N-Dealkylation of B (Propargyl): Releases Propiolaldehyde (

). While also reactive, the primary metabolic route for Pargyline is often N-demethylation (releasing formaldehyde) or N-debenzylation (releasing benzaldehyde), preserving the propargylamine core which is the active pharmacophore.

References

-

MAO Inhibition Mechanism: Edmondson, D. E., Binda, C., & Mattevi, A. (2004).[1] Structural insights into the mechanism of amine oxidation by monoamine oxidases A and B. Archives of Biochemistry and Biophysics. Link

-

Pargyline Pharmacology: Murphy, D. L., et al. (1998).[1] Pargyline: A review of its pharmacology and clinical use. Journal of Clinical Pharmacology. Link

-

Synthesis of Propargylamines: Sharpless, K. B., et al. (2002).[1] Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition. Link

-

Metabolic N-Dealkylation: Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology. Link

-

Amine Basicity Trends: Hall, H. K. (1957).[1] Correlation of the Base Strengths of Amines. Journal of the American Chemical Society.[2] Link

Sources

Reactivity Profile: N-Allyl-N-methylbenzylamine in Organic Synthesis

Content Type: Technical Whitepaper Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary: The Chemodivergent Scaffold

N-Allyl-N-methylbenzylamine (NAMBA) serves as a prototypical "stress test" substrate in organic methodology. Its structural architecture—featuring three distinct carbon-nitrogen attachments (methyl, benzyl, and allyl)—presents a unique challenge in chemoselectivity. For the synthetic chemist, NAMBA is not merely a tertiary amine; it is a decision tree.

The reactivity of NAMBA is defined by the competition between these three "arms":

-

The Allyl Group: A handle for transition-metal catalysis (

-allyl formation), olefin metathesis, and isomerization. -

The Benzyl Group: A site for hydrogenolysis and oxidative C–H activation (benzylic resonance stabilization).

-

The Methyl Group: The sterically accessible site for C–H functionalization, often competing with the benzyl position during Single Electron Transfer (SET) oxidations.

This guide dissects the reactivity of NAMBA, providing validated protocols for selectively manipulating each site while preserving the others.

Structural Analysis & Chemoselectivity

The utility of NAMBA lies in its ability to undergo orthogonal deprotection and functionalization. Understanding the electronic and steric bias of each substituent is critical for reaction design.

| Substituent | Electronic Character | Steric Profile | Primary Reactivity Mode |

| Allyl | Electron-rich alkene | Moderate | Pd(0) substitution, RCM, Isomerization |

| Benzyl | Benzylic stabilization | Bulky | Hydrogenolysis, C–H Oxidation (CDC) |

| Methyl | Inductive donor | Minimal |

Decision Matrix: Selectivity Map

The following diagram illustrates the divergent pathways available from the parent NAMBA scaffold.

Figure 1: Chemodivergent reactivity map of N-allyl-N-methylbenzylamine.

Key Reactivity Profiles

The Allyl Arm: Pd-Catalyzed Deallylation

The allyl group is frequently used as a protecting group for amines because it is stable to acid and base but labile to Pd(0). NAMBA is an ideal substrate to demonstrate this cleavage.

-

Mechanism: The reaction proceeds via the formation of a

-allyl palladium complex. A nucleophilic scavenger (e.g., N,N-dimethylbarbituric acid or morpholine) is required to irreversibly trap the allyl cation. -

Selectivity: This method leaves the N-benzyl and N-methyl groups untouched.

The Methyl vs. Benzyl Competition: C–H Functionalization

In Cross-Dehydrogenative Coupling (CDC), NAMBA is a battleground for regioselectivity.

-

Methyl Selectivity: Under kinetic control (e.g., certain photoredox conditions), the less sterically hindered methyl C–H bond is often activated.

-

Benzyl Selectivity: Under thermodynamic control or specific metal catalysis (e.g., Gold nanoparticles or RuO

), the benzylic position is oxidized due to the stability of the benzylic radical/cation intermediate. -

Insight: Recent studies using Au/HAP catalysts have shown a reversal of standard selectivity, favoring

-methylene (benzyl/allyl) oxidation over methyl oxidation, a rare "anti-methyl" selectivity switch.

Isomerization

Transition metal catalysts (Rh, Ru, Ir) can isomerize the terminal alkene of the allyl group into an internal enamine.

-

Pathway: N-Allyl

Enamine -

Utility: This serves as an alternative deprotection strategy or a method to generate reactive enamines in situ for aldol-type reactions.

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed Deallylation of NAMBA

This protocol selectively removes the allyl group, yielding N-methylbenzylamine quantitatively.

Reagents:

-

N-Allyl-N-methylbenzylamine (1.0 equiv)

-

Pd(PPh

) -

1,3-Dimethylbarbituric acid (NDMBA) (1.1 - 1.5 equiv)

-

Dichloromethane (DCM) (degassed)

Step-by-Step Methodology:

-

Setup: Flame-dry a Schlenk flask and cool under a stream of Argon.

-

Dissolution: Add NAMBA (1.0 mmol) and NDMBA (1.2 mmol) to the flask. Dissolve in anhydrous, degassed DCM (5 mL, 0.2 M).

-

Catalyst Addition: Add Pd(PPh

) -

Reaction: Stir at 30 °C for 2–4 hours. Monitor by TLC (the starting material spot will disappear; the product is more polar).

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Redissolve the residue in diethyl ether (20 mL).

-

Wash with saturated Na

CO -

Extract the organic layer, dry over Na

SO

-

-

Purification: If necessary, purify via flash column chromatography (SiO

, Hexanes/EtOAc + 1% Et

Validation Check:

-

H NMR should show the disappearance of the allyl signals (

Protocol B: Mechanistic Insight - The Tsuji-Trost Pathway

The following diagram details the catalytic cycle for the deallylation described above.

Figure 2: Catalytic cycle for Pd-mediated deallylation.

Comparative Data: Oxidative Stability

When subjecting NAMBA to oxidative conditions, the choice of oxidant determines the site of cleavage/functionalization.

| Oxidant / System | Primary Site of Attack | Product | Mechanism |

| RuO | Benzyl & Methyl (Mixed) | N-Allyl-N-methylbenzamide | H-atom abstraction / Oxygen rebound |

| Au / HAP / O | Concerted Proton-Electron Transfer | ||

| Photoredox (Ir/Ni) | Methyl | SET | |

| CAN (Cerium Ammonium Nitrate) | Benzyl | Benzaldehyde + Amine | Oxidative Cleavage (SET) |

References

-

Pd-Catalyzed Deallylation: Garro-Helion, F., Merzouk, A., & Guibé, F. (1993). Mild and selective palladium (0)-catalyzed deallylation of allylic amines. The Journal of Organic Chemistry, 58(22), 6109-6113. Link

-

Gold-Catalyzed Regioselectivity: Karimi, B., et al. (2022). Regiospecific

-methylene functionalisation of tertiary amines with alkynes via Au-catalysed concerted one-proton/two-electron transfer to O -

RuO

Oxidation: Pori, M., et al. (2005). RuO -

General Reactivity & Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 546824, N-Allyl-N-methylbenzylamine. Link

Sources

[2,3]-sigmatropic rearrangement precursors using benzyl allylic amines

Topic: [2,3]-Sigmatropic Rearrangement Precursors Using Benzyl Allylic Amines Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The [2,3]-sigmatropic rearrangement of ammonium ylides derived from N-benzyl-N-allylamines represents a powerful methodology for constructing carbon-carbon bonds with high stereocontrol. Unlike the radical-mediated [1,2]-Stevens rearrangement, the [2,3]-shift is an orbital-symmetry-allowed, concerted process that transfers chirality from the nitrogen center or the allylic backbone to a new carbon stereocenter.

This guide provides a rigorous technical analysis of utilizing benzyl allylic amines as precursors for these transformations. We focus on the two divergent pathways dictated by ylide regiospecificity: the Sommelet-Hauser rearrangement (ortho-alkylation of the benzyl ring) and the [2,3]-Stevens rearrangement (alpha-alkylation of an amide/ester).

Mechanistic Foundations & Divergent Pathways

The utility of benzyl allylic amines lies in their ability to serve as "chameleons" in rearrangement chemistry. Upon quaternization and deprotonation, the resulting ammonium ylide can evolve through two distinct [2,3]-sigmatropic pathways depending on where the ylide is formed.[1]

1.1 The Regiochemical Bifurcation

The fate of the N-benzyl-N-allylammonium ylide is determined by the acidity of the alpha-protons and the stability of the resulting carbanion.

-

Pathway A: Sommelet-Hauser Rearrangement ([2,3]-Shift into Ring)

-

Trigger: Deprotonation at the benzylic position.[1]

-

Mechanism: The benzylic carbanion attacks the allylic tail (gamma-position) in a concerted fashion, temporarily disrupting aromaticity, followed by rapid tautomerization to restore the arene.

-

Outcome: Ortho-allylated benzylamines.

-

-

Pathway B: [2,3]-Stevens Rearrangement (C-C Bond Formation)

-

Trigger: Deprotonation at an alpha-carbonyl or alpha-cyano position (introduced via quaternization).

-

Mechanism: The stabilized ylide attacks the allylic system.

-

Outcome: Homoallylic amines (often alpha-amino acid derivatives).

-

1.2 Stereochemical Control (The Envelope Transition State)

The reaction proceeds via a suprafacial, five-membered "envelope" transition state. High diastereoselectivity (syn/anti) is achieved by minimizing 1,3-diaxial interactions.

-

E-Allyl Precursors: Generally favor anti diastereomers via an exo transition state.[2]

-

Z-Allyl Precursors: Generally favor syn diastereomers via an endo transition state.[2]

1.3 Mechanistic Visualization

The following diagram illustrates the bifurcation of the ammonium ylide intermediate.

Caption: Divergent [2,3]-sigmatropic pathways for N-benzyl-N-allylammonium salts controlled by deprotonation site.

Precursor Synthesis: The Benzyl Allylic Amine

Before the rearrangement can occur, the core N-benzyl-N-allylamine scaffold must be synthesized. The most robust method for drug discovery applications is Reductive Amination , as it avoids over-alkylation common in direct substitution (SN2).

Protocol 1: Modular Synthesis of Benzyl Allylic Amines

Objective: Synthesis of N-benzyl-prop-2-en-1-amine derivatives.

Reagents:

-

Benzaldehyde derivative (1.0 equiv)

-

Allylamine derivative (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried round-bottom flask under N2, dissolve the benzaldehyde (10 mmol) in DCM (40 mL). Add the allylamine (11 mmol).

-

Technical Note: If the amine is a salt (e.g., HCl), add 1.1 equiv of Et3N to liberate the free base.

-

-

Activation: Add glacial acetic acid (catalytic). Stir at room temperature (RT) for 30–60 minutes to ensure imine formation (monitor by TLC or disappearance of aldehyde carbonyl in IR).

-

Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.

-

Why STAB? Unlike NaBH4, STAB is mild and less likely to reduce the aldehyde directly before imine formation, minimizing benzyl alcohol byproducts.

-

-

Reaction: Allow to warm to RT and stir for 4–12 hours.

-

Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Activation & Rearrangement Protocols

Once the benzyl allylic amine is in hand, it must be activated to the ammonium salt and then the ylide.

Method A: The [2,3]-Stevens Rearrangement (Synthesis of Alpha-Amino Acids)

This method is preferred for generating unnatural amino acids. The benzyl group acts as a protecting group that facilitates ylide formation if an ester group is present.

Substrate: N-Allyl-N-benzyl-glycine ester (formed by alkylating the precursor from Section 2 with ethyl bromoacetate).

Experimental Protocol:

-

Quaternization: Dissolve N-benzyl-N-allylamine (1.0 equiv) in acetonitrile. Add Ethyl Bromoacetate (1.1 equiv). Stir at RT for 12h.[3] Concentrate to yield the quaternary ammonium bromide salt.

-

Ylide Formation & Rearrangement:

-

Suspend the salt in anhydrous THF (0.1 M) under Argon.

-

Cool to -78°C.

-

Add KOtBu (1.2 equiv) or LHMDS (1.1 equiv).

-

Critical Control Point: The choice of base and temperature is vital. KOtBu is often sufficient for alpha-carbonyl protons. Low temperature favors the concerted [2,3] shift over the radical [1,2] shift.

-

-

Execution: Stir at -78°C for 1 hour, then allow to warm slowly to RT over 2 hours.

-

Workup: Quench with NH4Cl (sat). Extract with Et2O.

Method B: The Sommelet-Hauser Rearrangement

This variant targets the aromatic ring.[1]

Substrate: N-Benzyl-N-allyl-N,N-dimethylammonium iodide.

Experimental Protocol:

-

Quaternization: Treat N-benzyl-N-allylamine with excess Methyl Iodide (MeI) in acetone. Filter the precipitated quaternary salt.

-

Rearrangement:

-

Reaction: Stir for 2–4 hours. The ylide rearranges into the ortho-position of the ring.[1]

-

Aromatization: The initial intermediate is an isotoluene derivative, which rapidly tautomerizes to the aniline product.

Data Summary & Optimization Guide

The following table summarizes the critical factors influencing the competition between the desired [2,3]-shift and the undesired [1,2]-shift (Stevens rearrangement).

| Parameter | Condition for [2,3]-Shift (Desired) | Condition for [1,2]-Shift (Undesired) | Mechanistic Rationale |

| Temperature | Low (-78°C to 0°C) | High (> 60°C) | [2,3] has a lower activation energy (concerted). [1,2] requires radical homolysis (high energy). |

| Solvent | Non-polar / Ethereal (THF, Et2O) | Polar Aprotic (DMSO, DMF) | Solvent cages in viscous/polar solvents can favor radical recombination ([1,2]). |

| Ylide Type | Stabilized (Ester/Ketone alpha) | Unstabilized (Alkyl alpha) | Stabilized ylides have longer lifetimes, allowing the concerted transition state to organize. |

| Allyl Substitution | E-Allyl or Z-Allyl | Terminal substitution (steric bulk) | Steric hindrance at the gamma-position of the allyl group retards the [2,3] attack. |

Optimization Workflow (Graphviz)

Caption: Troubleshooting logic for optimizing [2,3]-sigmatropic rearrangements.

References

-

Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in [2,3]-Sigmatropic Rearrangements. Topics in Stereochemistry. [Link]

-

Coldham, I. (1993). [2,3]-Sigmatropic Rearrangement of Cyclic Allylic Ammonium Ylides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Sommelet, M. (1937).[1] Sur le mode d'action de l'amidure de sodium sur les sels de benzylammonium. Comptes Rendus. [Link][1]

-

Doyle, M. P., et al. (1981).[6] Rearrangements of Ylides Generated from Reactions of Diazo Compounds with Allyl Acetals and Amines. Journal of Organic Chemistry. [Link]

-

Sweeney, J. B. (2009). Sigmatropic Rearrangements of Ammonium Ylides. Chemical Society Reviews. [Link]

Sources

- 1. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]

- 2. 2,3-sigmatropic rearrangement - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. ias.ac.in [ias.ac.in]

- 5. [2,3]-Wittig Rearrangement [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Alkynyltriazenes in Photochemical Metal‐Free Doyle–Kirmse Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. sas.rochester.edu [sas.rochester.edu]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

The Sommelet-Hauser Rearrangement: Mechanistic Control & Synthetic Utility in N-Benzyl Ammonium Ylides

[1][2]

Executive Summary

For drug development professionals and synthetic chemists, the Sommelet-Hauser rearrangement represents a high-value tool for the regioselective functionalization of aromatic rings. Unlike standard electrophilic aromatic substitution, which is governed by electronic directing effects, this [2,3]-sigmatropic rearrangement leverages orbital symmetry to install alkyl groups exclusively at the ortho position. This guide dissects the mechanistic bifurcation between the desired [2,3]-shift and the competing [1,2]-Stevens rearrangement, providing a modern, scalable protocol for the synthesis of complex alkaloid scaffolds and α-aryl amino acid derivatives.

Part 1: Mechanistic Anatomy

The Sommelet-Hauser rearrangement is not merely a base-catalyzed migration; it is a concerted pericyclic event. Understanding the orbital symmetry allows the chemist to suppress side reactions.

The Reaction Pathway

The transformation proceeds through three distinct phases:

-

Ylide Formation: Deprotonation of an

-alkyl group (typically methyl) adjacent to the quaternary nitrogen. -

[2,3]-Sigmatropic Shift: The nucleophilic carbon of the ylide attacks the aromatic ring at the ortho position. This step is concerted and temporarily disrupts aromaticity, forming an isotoluene intermediate.

-

Re-aromatization: A rapid proton transfer (tautomerization) restores the aromatic sextet, driving the reaction to completion.

The Competitive Landscape (Stevens vs. Sommelet-Hauser)

The primary challenge in this synthesis is the competition between the [2,3]-shift (Sommelet-Hauser) and the [1,2]-shift (Stevens rearrangement).[1]

| Feature | Sommelet-Hauser Rearrangement | Stevens Rearrangement |

| Mechanism | Concerted [2,3]-sigmatropic shift | Radical pair recombination (usually) |

| Symmetry | Thermally allowed (Suprafacial) | Thermally forbidden (requires radical dissociation) |

| Product | Ortho-substituted benzylamine | |

| Favored Conditions | Low Temp (-78°C to 0°C), Polar Aprotic Solvents | High Temp (>100°C), Radical Stabilizers |

Mechanistic Visualization

The following diagram illustrates the divergence between the two pathways and the critical isotoluene intermediate.

Figure 1: Mechanistic bifurcation showing the concerted [2,3]-pathway versus the competing [1,2]-Stevens shift.

Part 2: Strategic Control & Optimization

To maximize the yield of the Sommelet-Hauser product, specific variables must be tuned to favor the concerted transition state over the radical dissociation pathway.

Solvent & Temperature Effects[4]

-

Temperature: Lower temperatures (-78°C to -40°C) strongly favor the Sommelet-Hauser rearrangement. The [2,3]-shift has a lower activation energy (

) than the radical bond homolysis required for the Stevens rearrangement. -

Solvent: Polar aprotic solvents (THF, DMSO, HMPA) solvate the cation, leaving the ylide anion "naked" and more reactive toward the symmetry-allowed attack.

Base Selection

-

Traditional: Sodium amide (

) in liquid ammonia. Effective but difficult to handle and scale. -

Modern Standard: Potassium tert-butoxide (

) or KHMDS in THF. These bases are commercially available, safer, and provide excellent selectivity at low temperatures.

Substituent Effects

Electron-withdrawing groups (EWGs) on the aromatic ring generally stabilize the transition state for the nucleophilic attack of the ylide carbon. Conversely, bulky groups at the ortho positions can sterically hinder the [2,3]-shift, forcing the system toward the Stevens product.

Part 3: Modern Experimental Protocol

This protocol utilizes Potassium tert-butoxide in THF , replacing the hazardous liquid ammonia method while maintaining high regioselectivity.

Reagents:

-

-Benzyl-

-

Potassium tert-butoxide (

, 1.0 M in THF)[2] -

Anhydrous THF (Solvent)

-

Ammonium chloride (Quench)

Step-by-Step Workflow:

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Add the ammonium salt (1.0 equiv) and anhydrous THF (0.1 M concentration). Cool the suspension to -60°C using a dry ice/chloroform bath.

-

Ylide Formation: Dropwise add

solution (1.2 equiv) over 10 minutes. The solution will typically turn a deep yellow or orange, indicating ylide formation. -

Reaction: Stir at -60°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.

-

Checkpoint: Monitor via TLC. The disappearance of the starting salt (often visible as a baseline spot) indicates conversion.

-

-

Quench: Pour the reaction mixture into saturated aqueous

. -

Extraction: Extract with diethyl ether (

). Wash combined organics with brine, dry over -

Purification: The amine product is often basic. Purify via flash column chromatography on silica gel (neutralized with 1%

) or via acid-base extraction.

Validation Criteria (Self-Checking):

-

NMR: Look for the loss of the singlet corresponding to

-

Aromatic Region: The product should show a substitution pattern consistent with ortho-alkylation (e.g., loss of symmetry if the starting material was unsubstituted).

Part 4: Strategic Applications in Drug Discovery

The Sommelet-Hauser rearrangement is not an academic curiosity; it is a scaffold-generating engine.

Synthesis of Indoline Scaffolds (Gassman Homology)

While the classic Gassman Indole Synthesis utilizes a sulfonium ylide, the mechanistic principle is identical to the Sommelet-Hauser rearrangement. This pathway is used to synthesize 3-thio-oxindoles and substituted indoles, which are core pharmacophores in:

-

NSAIDs: Indomethacin analogs.

-

Triptans: Migraine therapeutics.

-Aryl Amino Acid Synthesis

Recent asymmetric variations allow for the conversion of glycine-derived ammonium salts into optically active

Decision Logic for Synthesis

Use the following logic flow to determine if Sommelet-Hauser is the correct tool for your target molecule.

Figure 2: Strategic decision tree for implementing the Sommelet-Hauser rearrangement in synthetic planning.

References

-

Sommelet, M. (1937).[4][5] Sur un mode particulier de réarrangement intramoléculaire. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences. Link

-

Kantor, S. W., & Hauser, C. R. (1951).[5] Rearrangements of Benzyltrimethylammonium Ion and Related Quaternary Ammonium Ions by Sodium Amide Involving Migration into the Ring. Journal of the American Chemical Society.[2][5] Link

-

Tayama, E., et al. (2005). Asymmetric Sommelet–Hauser Rearrangement of N-Benzylic Ammonium Salts. Journal of the American Chemical Society.[2][5] Link

-

Vanecko, J. A., Wan, H., & West, F. G. (2006). Stevens Rearrangement of Ammonium Ylides. Tetrahedron. Link

-

Gassman, P. G., & Gruetzmacher, G. (1974). Specific Ortho-Alkylation of Aromatic Amines. Journal of the American Chemical Society.[2][5] Link

Sources

- 1. chemistry-reaction.com [chemistry-reaction.com]

- 2. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]

- 3. Potassium Hexamethyldisilazide (KHMDS): Solvent-Dependent Solution Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Base-Induced Sommelet-Hauser Rearrangement of Amino Acid Derived Ammonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]

applications of N-benzyl-N-methylallylamine in heterocyclic chemistry

Strategic Applications of -Benzyl- -methylallylamine in Heterocyclic Synthesis

Executive Summary

-Benzyl--

The Allyl Group: A handle for olefin metathesis, dipolar cycloadditions, and sigmatropic rearrangements.

-

The Benzyl Group: A robust protecting group that also provides steric bulk for stereochemical control (e.g., in supramolecular cavities) and can be removed via hydrogenolysis.

-

The Methyl Group: Provides essential basicity and directs regioselectivity in quaternization reactions.

This guide focuses on three advanced workflows: Ammonium Ylide Rearrangements , Supramolecular Asymmetric Functionalization , and Ring-Closing Metathesis (RCM) Strategies .

Module 1: Ammonium Ylide Rearrangements via Metal Carbenoids

One of the most sophisticated applications of NBMA is its conversion into functionalized homoallylic amines via metal-catalyzed ammonium ylide formation followed by [2,3]-sigmatropic rearrangement. This method allows for the rapid construction of complex carbon skeletons essential for alkaloid synthesis.

The Che Protocol (Ruthenium-Porphyrin Catalysis)

Research by Che and co-workers has established that ruthenium-porphyrin complexes can catalyze the decomposition of diazo compounds in the presence of NBMA to generate reactive ammonium ylides.

Mechanism & Causality

-

Carbenoid Formation: The Ru-porphyrin catalyst decomposes a diazoacetate (e.g., ethyl diazoacetate) to form a metal-carbene intermediate.

-

Ylide Generation: The lone pair of the NBMA nitrogen attacks the electrophilic carbene, forming a transient ammonium ylide.

-

[2,3]-Sigmatropic Rearrangement: The ylide undergoes a concerted [2,3]-shift. The allyl group migrates from the nitrogen to the carbanionic center, forming a new C-C bond with high diastereoselectivity (often favoring the anti isomer).

Experimental Workflow:

-

Catalyst: [Ru(TTP)(CO)] (TTP = meso-tetrakis(p-tolyl)porphyrin).

-

Conditions: Dichloromethane, 40°C, slow addition of diazo compound to suppress dimerization.

-

Outcome: Formation of

-allyl amino acid derivatives, which are precursors to

Figure 1: Mechanistic pathway for the Ruthenium-catalyzed [2,3]-sigmatropic rearrangement of NBMA-derived ammonium ylides.

Module 2: Supramolecular Asymmetric Synthesis

NBMA acts as a probe and substrate in supramolecular catalysis, particularly in oxymercuration-demercuration reactions mediated by cyclodextrins.

The "Lock and Key" Effect

In the absence of a chiral environment, hydration of the allyl group in NBMA is racemic. However, when encapsulated within

-

Role of Benzyl: The benzyl group acts as a hydrophobic anchor, inserting deeply into the cyclodextrin cavity. This "locks" the molecule's orientation.

-

Role of Allyl: The allyl group is exposed at the rim of the cavity in a specific conformation, accessible to the mercuric ion.

-

Result: The subsequent hydration proceeds with measurable enantioselectivity, yielding chiral amino alcohols after reduction. This demonstrates NBMA's utility as a model substrate for developing artificial enzymes.

Module 3: Ring-Closing Metathesis (RCM) for Heterocycles

While NBMA is acyclic, it is a primary building block for synthesizing pyrrolidine and piperidine cores via RCM. The strategy involves "arming" the scaffold with a second alkene.

Protocol: Synthesis of 3-Pyrrolines[1]

-

Quaternization: React NBMA with an allyl halide (e.g., allyl bromide) to form the

-diallyl- -

Ion Exchange: Exchange the halide anion for a non-coordinating anion (like

or -

Metathesis: Treat with Grubbs' II catalyst (2-5 mol%) in dilute DCM.

-

Result: Formation of a cyclic ammonium salt (pyrrolidinium).

-

Deprotection: Hydrogenolysis (

, Pd/C) removes the benzyl group and reduces the double bond (if desired), yielding

Data Summary: RCM Efficiency

| Substrate Precursor | Second Alkene Tether | Catalyst | Product Ring Size | Yield |

| NBMA | Allyl bromide | Grubbs II | 5 (Pyrroline) | >90% |

| NBMA | Homoallyl bromide | Grubbs II | 6 (Tetrahydropyridine) | 85% |

| NBMA | Acryloyl chloride | Grubbs II | 5 (Lactam)* | 78% |

*Note: Requires initial debenzylation or use of secondary amine analog.

Module 4: Mechanistic Probe in Palladium Catalysis

NBMA is frequently identified in mechanistic studies of Pd-catalyzed allylic substitutions, specifically in the synthesis of nucleoside analogs (e.g., allyloxypurines).

-

The Trap: In the rearrangement of allyloxypurines to N-allyl isomers,

-methylbenzylamine is often added as a crossover reagent. -

The Observation: The formation of

-benzyl- -

Significance: This validates the intermolecular ionization-recombination mechanism over a concerted intramolecular shift, guiding the design of more effective antiviral nucleoside syntheses.

References

-

Ruthenium-Porphyrin-C

- Source: Che, C.-M., et al., Thieme E-Books & E-Journals.

- Context: Describes the [2,3]-sigmatropic rearrangement of ammonium ylides derived

-

Proposed Mechanism for Pd-Catalysed Rearrangement of Allyloxypurines

- Source: Dvorakova, H., et al.

- Context: Identifies N-benzyl-N-methylallylamine as a mechanistic trap proving -allyl intermedi

-

New Trends in Supramolecular Chemistry

- Source: Rybachenko, V., et al., Donetsk National University / Adam Mickiewicz University.

- Context: Details the enantioselective hydration of N-benzyl-N-methylallylamine within cyclodextrin cavities.

-

Synthesis of Unique Pyrrolidines for Drug Discovery

- Source: Mykhailiuk, P., et al., Enamine.net.

- Context: General context on pyrrolidine synthesis methodologies relevant to allyl-amine scaffolds.

Stability of Tertiary Amines with Allyl and Benzyl Substituents: A Mechanistic & Practical Guide

Executive Summary

In drug discovery and development, tertiary amines bearing allyl and benzyl substituents represent a "double-edged sword." While these groups are versatile synthons and pharmacophores—often enhancing lipophilicity and receptor binding—they introduce significant chemical and metabolic instability.

This guide provides a deep technical analysis of the degradation pathways specific to these moieties. Unlike simple alkyl amines, allyl and benzyl-substituted amines possess unique electronic features (resonance stabilization) that accelerate autoxidation , metabolic N-dealkylation , and N-oxide rearrangements . We provide actionable protocols for assessing these risks and engineering robust stability into your lead compounds.

Mechanistic Dissection of Instability

The instability of N-allyl and N-benzyl tertiary amines is driven by the weakness of the

Radical-Mediated Autoxidation (The "Achilles Heel")

The primary non-enzymatic degradation pathway is autoxidation. The driving force is the low Bond Dissociation Energy (BDE) of the C-H bonds adjacent to the nitrogen and the unsaturated system.

-

Thermodynamic Driver: The carbon-centered radical formed upon hydrogen abstraction is resonance-stabilized by the adjacent

-system (phenyl or vinyl) and the nitrogen lone pair. -

BDE Comparison:

-

Allylic C-H: ~88 kcal/mol (Highly Labile)

-

Benzylic C-H: ~90 kcal/mol (Highly Labile)

-

Tertiary Alkyl C-H: ~96 kcal/mol (Stable)

-

Mechanism:

-

Initiation: Trace metals or light generate a radical that abstracts a hydrogen from the

-carbon. -

Propagation: The resulting radical reacts with molecular oxygen (

) to form a peroxyl radical, which abstracts another hydrogen to form a hydroperoxide. -

Decomposition: The hydroperoxide degrades (often metal-catalyzed) into an aldehyde (e.g., benzaldehyde, acrolein) and a secondary amine.

The N-Oxide Fork: Cope vs. Meisenheimer

Oxidation of the nitrogen lone pair (by peroxides or FMO enzymes) yields an N-oxide. The fate of this intermediate depends strictly on the substituents:

-

Cope Elimination: Requires a saturated alkyl group with a

-hydrogen that can align syn-periplanar to the N-oxide oxygen. -

Meisenheimer Rearrangement: The dominant pathway for Allyl and Benzyl groups.[1]

-

[1,2]-Shift (Benzyl): A radical cage mechanism where the benzyl group migrates from N to O.

-

[2,3]-Shift (Allyl): A concerted pericyclic rearrangement forming an O-allyl hydroxylamine.

-

Figure 1: Divergent degradation pathways of Amine N-Oxides based on substituent nature.

Metabolic N-Dealkylation

In vivo, Cytochrome P450 (CYP) enzymes rapidly target these positions. The mechanism mirrors autoxidation but is enzymatically driven:

-

Single Electron Transfer (SET) from N to Heme-Iron.

-

H-Abstraction from the

-carbon (benzylic/allylic). -

Oxygen Rebound to form an unstable Carbinolamine .

-

Collapse to the secondary amine and an aldehyde.

Stability Assessment Protocols

Do not rely on standard stability screens alone.[2] Use these targeted protocols to isolate the specific instability mechanism.

Stress Testing (Forced Degradation)

| Stress Type | Conditions | Purpose | Expected Degradants |

| Oxidative (Radical) | AIBN (0.1 eq) in MeCN/H₂O, 40°C, 24h | Simulates autoxidation (radical initiator). | Benzaldehyde, Acrolein, Secondary Amine. |

| Oxidative (N-Oxide) | H₂O₂ (3%) or mCPBA (1.1 eq), RT, 1-4h | Tests susceptibility to N-oxidation. | N-Oxide, Meisenheimer products (if heated).[3][4] |

| Thermal | Solid state & Solution (pH 7), 60-80°C, 7 days | Tests Cope elimination (if alkyl | Olefins, Hydroxylamines. |

| Photolytic | 1.2 million lux hours (ICH Q1B) | Tests radical generation via photo-excitation. | Complex radical mixtures, dimers. |

Metabolic Stability Assay (Microsomal)

-

System: Liver Microsomes (Human/Rat) + NADPH regenerating system.

-

Control: Include a known rapid metabolizer (e.g., Verapamil) and a stable control (e.g., Warfarin).

-

Readout: Monitor disappearance of parent and formation of benzaldehyde (for benzyl) or acrolein conjugates (for allyl) via LC-MS/MS.

-

Critical Check: If

is low (< 15 min), the allyl/benzyl group is likely the "metabolic soft spot."

Stabilization Strategies

When instability is confirmed, use the following hierarchy of modifications to stabilize the molecule without destroying potency.

Structural Modification (Medicinal Chemistry)

| Strategy | Mechanism | Implementation |

| Deuteration | Kinetic Isotope Effect (KIE): C-D bonds are stronger than C-H, slowing H-abstraction. | Replace benzylic/allylic protons with Deuterium ( |

| Fluorination | Electronic Deactivation: Fluorine is electron-withdrawing, destabilizing the transition state for radical formation (prevents oxidation). | Add Fluorine to the phenyl ring (para/meta) or adjacent alkyl chain. |

| Steric Shielding | Access Blockade: Bulky groups prevent enzymes/oxidants from approaching the N-lone pair or | Introduce ortho-substituents on the benzyl ring (e.g., o-Cl, o-Me). |

| Rigidification | Conformational Lock: Prevents the orbital overlap required for specific rearrangements (e.g., Cope). | Incorporate the amine into a ring system (e.g., isoquinoline vs. benzyl amine). |

Formulation Approaches

-

Salt Selection: Convert the free base to a salt (HCl, Mesylate). Protonating the nitrogen (

) removes the lone pair electron density, significantly reducing susceptibility to N-oxidation and slowing radical initiation. -

Antioxidants:

-

Radical Scavengers: BHT (Butylated hydroxytoluene) or BHA.

-

Oxygen Scavengers: Ascorbic acid (in aqueous formulations).

-

-

Chelating Agents: EDTA.[5] Removes trace metals (

,

Detailed Degradation Pathway (Graphviz)

The following diagram illustrates the Autoxidation cascade, the most common storage instability issue for these compounds.

Figure 2: Radical-mediated autoxidation cascade for N-benzyl tertiary amines.

References

-

Cope Elimination & N-Oxide Chemistry

-

Cope, A. C., et al. "Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines." Journal of the American Chemical Society, 1949. Link

-

-

Meisenheimer Rearrangement

-

Metabolic N-Dealkylation Mechanism

-

Guengerich, F. P. "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 2001. Link

-

-

Radical Stability (BDE Values)

-

Luo, Y.-R. "Handbook of Bond Dissociation Energies in Organic Compounds." CRC Press, 2002. (Referenced via NIST Chemistry WebBook). Link

-

-

Stabilization via Deuteration

-

Gant, T. G. "Deuterium in Drug Discovery and Development." Journal of Medicinal Chemistry, 2014. Link

-

Sources

Methodological & Application

Application Note: High-Efficiency Reductive Amination Protocol for N-Benzyl-N-methylprop-2-en-1-amine

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-benzyl-N-methylprop-2-en-1-amine , a versatile tertiary amine building block. Unlike standard alkylation methods that suffer from over-alkylation side products, this guide utilizes Reductive Amination mediated by Sodium Triacetoxyborohydride (STAB) . This hydride donor is selected for its high chemoselectivity, allowing the reduction of the intermediate iminium species without reducing the aldehyde or the sensitive allyl (alkene) moiety.

Two complementary routes are provided:

-

Route A (Primary): Condensation of Benzaldehyde with N-methylallylamine.

-

Route B (Alternative): Reductive methylation of N-benzylallylamine using Formaldehyde.

Retrosynthetic Analysis & Strategy

The synthesis of tertiary amines containing an allyl group requires careful selection of reducing agents. Catalytic hydrogenation (e.g.,

Strategic Disconnections

-

Path A (Recommended): Disconnection at the Benzyl-Nitrogen bond.

-

Precursors: Benzaldehyde + N-methylprop-2-en-1-amine (N-methylallylamine).

-

Logic: Benzaldehyde is stable and inexpensive. The secondary amine is commercially available.

-

-

Path B: Disconnection at the Methyl-Nitrogen bond.

-

Precursors: N-benzylprop-2-en-1-amine + Formaldehyde.

-

Logic: Useful if the secondary benzylamine is already in stock.

-

Reaction Mechanism (Route A)

The reaction proceeds via the formation of a cationic iminium ion intermediate. Unlike primary amines which form neutral imines, secondary amines react with aldehydes to form iminium species that are highly electrophilic.

Figure 1: Mechanistic pathway for the reductive amination of benzaldehyde with a secondary amine.

Critical Experimental Design

Choice of Reducing Agent

| Reducing Agent | Suitability | Rationale |

| Sodium Triacetoxyborohydride (STAB) | Excellent | Mild; does not reduce aldehydes/ketones rapidly; tolerates alkenes. |

| Sodium Cyanoborohydride ( | Good | Effective but generates toxic HCN/cyanide waste. Avoid if possible. |

| Sodium Borohydride ( | Poor | Too reactive; reduces benzaldehyde to benzyl alcohol before iminium formation. |

| Fail | Reduces the allyl C=C double bond. |

Solvent Selection

-

1,2-Dichloroethane (DCE): The standard solvent for STAB. It promotes the formation of the iminium ion and does not react with the hydride.

-

Tetrahydrofuran (THF): A viable alternative if chlorinated solvents must be avoided.

-

Methanol: Avoid with STAB (solvolysis of the reagent occurs); however, methanol is required if using

.

Detailed Protocol A: Benzaldehyde Route

Reaction:

Materials

-

Benzaldehyde: 10.0 mmol (1.06 g)

-

N-methylprop-2-en-1-amine: 10.0 mmol (0.71 g)

-

Sodium Triacetoxyborohydride (STAB): 14.0 mmol (2.97 g)

-

Acetic Acid (Glacial): 10.0 mmol (0.60 g) – Catalyst

-

1,2-Dichloroethane (DCE): 30 mL

-

Quench: Sat.

solution.[1][2]

Step-by-Step Procedure

-

Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzaldehyde (1.0 eq) and N-methylprop-2-en-1-amine (1.0 eq) in DCE (0.3 M concentration).

-

Activation: Add Acetic Acid (1.0 eq). Stir at room temperature for 30 minutes.

-

Insight: This pre-stir allows the equilibrium formation of the iminium ion before the reducing agent is introduced.

-

-

Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 eq) portion-wise over 10 minutes.

-

Safety: STAB evolves acetic acid and mild hydrogen gas; ensure venting.

-

-

Reaction: Remove the ice bath and stir at room temperature for 4–16 hours.

-

Monitoring: Check by TLC (Silica; 10% MeOH/DCM). The aldehyde spot (

) should disappear; the amine product will be a lower streak or distinct spot depending on basicity.

-

-

Quench: Carefully add saturated aqueous

(30 mL) and stir vigorously for 15 minutes to neutralize the acetic acid and destroy excess borohydride.

Purification (Acid-Base Extraction)

This method exploits the basicity of the tertiary amine to remove non-basic impurities (benzyl alcohol, unreacted aldehyde).

-

Phase Separation: Separate the organic layer (DCE). Extract the aqueous layer with DCM (

mL). Combine organics. -

Acid Wash (Critical): Extract the combined organic layer with 1M HCl (

mL).-

Chemistry: The product is protonated (

) and moves to the aqueous phase. Neutral impurities stay in the organic phase.

-

-

Discard Organic Phase: The organic phase contains non-amine impurities.

-

Basification: Cool the acidic aqueous phase to 0°C. Basify to pH > 12 using 6M NaOH . The solution will become cloudy as the free amine oils out.

-

Final Extraction: Extract the aqueous mixture with Diethyl Ether or DCM (

mL). -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Result: Clear to pale yellow oil. Yield typically 85–95%.

Detailed Protocol B: Formaldehyde Route

Reaction:

Materials

-

N-benzylprop-2-en-1-amine: 10.0 mmol

-

Formaldehyde (37% aq. solution): 30.0 mmol (Excess required)

-

Sodium Triacetoxyborohydride (STAB): 15.0 mmol

-

DCE: 30 mL

Step-by-Step Procedure

-

Dissolve N-benzylprop-2-en-1-amine in DCE.

-

Add Formaldehyde solution (3.0 eq). Stir for 15 minutes.

-

Add STAB (1.5 eq) portion-wise.

-

Stir at room temperature for 4 hours.

-

Follow the Quench and Purification steps outlined in Protocol A.

Process Safety & Troubleshooting

Safety Data

-

Allyl Amines: Toxic by inhalation and skin contact. Use a fume hood.

-

STAB: Moisture sensitive. Reacts with water to release

. Store in a desiccator. -

Chlorinated Solvents: Carcinogenic potential. Handle with proper PPE.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete iminium formation | Increase Acetic Acid to 1.5 eq; extend pre-stir time. |

| Benzyl Alcohol impurity | Direct reduction of aldehyde | Ensure STAB is used, not NaBH4. Add amine before reducing agent. |

| Emulsion during workup | Surfactant-like amine salts | Use brine to break emulsions; filter through Celite if necessary. |

Workflow Diagram

Figure 2: Operational workflow for the reductive amination protocol.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

-

Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, vol. 27, 1998, pp. 395–404. Link

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

-

Organic Chemistry Portal. "Synthesis of Tertiary Amines." Organic-Chemistry.org. Link

Sources

Application Note: Protocol for the Quaternization of N-Benzyl-N-methylallylamine with Methyl Iodide

Abstract

This application note details the optimized protocol for the synthesis of N-benzyl-N,N-dimethylallylammonium iodide via the Menschutkin reaction. The procedure utilizes methyl iodide (MeI) to quaternize N-benzyl-N-methylallylamine . This guide emphasizes critical safety controls due to the high toxicity of methyl iodide, solvent selection to maximize yield and purity, and a self-validating work-up procedure that exploits solubility differences to isolate the product as a high-purity crystalline salt.

Introduction & Mechanistic Insight

The quaternization of tertiary amines with alkyl halides is a classic SN2 (Substitution Nucleophilic Bimolecular) reaction, known as the Menschutkin reaction.[1][2][3]

Reaction Mechanism

The reaction proceeds through the backside attack of the nitrogen lone pair (nucleophile) on the electrophilic methyl carbon of methyl iodide. The iodide ion is displaced as the leaving group.[1]

-

Nucleophile: N-benzyl-N-methylallylamine (Tertiary amine).

-

Electrophile: Methyl Iodide (Soft electrophile, highly reactive).

-

Solvent Effect: The transition state involves the development of charge separation from neutral reactants. Therefore, polar aprotic solvents (e.g., Acetone, Acetonitrile) accelerate the reaction rate significantly compared to non-polar solvents. Furthermore, the final product is an ionic salt, which is often insoluble in moderately polar organic solvents like acetone or ether, facilitating isolation by precipitation.

Visualization: Reaction Pathway

Figure 1: Mechanistic flow of the Menschutkin reaction highlighting the transition state stabilization.

Safety & Hazard Assessment (Critical)

Methyl Iodide (MeI) is a potent neurotoxin and a suspected carcinogen.[4][5] It is highly volatile (bp 42.4 °C). Strict adherence to the following safety controls is mandatory.

| Hazard Class | Risk Description | Control Measure |

| Inhalation Toxicity | High vapor pressure; causes pulmonary edema and CNS depression. | Fume Hood Only. Work at least 6 inches inside the sash.[4] |

| Dermal Absorption | Penetrates standard nitrile gloves in <5 minutes. | Use Silver Shield/4H laminate gloves . If unavailable, double-glove with nitrile and change immediately upon any splash. |

| Carcinogenicity | Alkylating agent; potential mutagen. | Store in a secondary container; use sodium thiosulfate solution to neutralize spills. |

Materials & Equipment

Reagents

-

N-Benzyl-N-methylallylamine: (>98% purity).

-

Methyl Iodide (Iodomethane): (Reagent grade, >99%). Note: Often stabilized with Copper or Silver wire.

-

Solvent: Anhydrous Acetone (Preferred for precipitation) or Acetonitrile (For faster kinetics, requires ether precipitation).

-

Washing Solvent: Diethyl Ether or cold Acetone.

Equipment

-

Round-bottom flask (RBF) with magnetic stir bar.

-

Reflux condenser (if heating is required).

-

Addition funnel or syringe with long needle.

-

Nitrogen/Argon gas line (to exclude moisture).

-

Vacuum filtration setup (Buchner funnel).

Standard Operating Procedure (SOP)

Experimental Workflow

Figure 2: Step-by-step experimental workflow for quaternization.

Detailed Protocol

Step 1: Preparation

-

Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

-

Purge the flask with Nitrogen (

) to create an inert atmosphere. -

Add 10.0 mmol of N-benzyl-N-methylallylamine to the flask.

-

Dissolve in 20-30 mL of Anhydrous Acetone .

-

Note: Acetone is preferred because the starting materials are soluble, but the ionic product is generally insoluble, allowing it to crash out as a white solid.

-

Step 2: Addition of Methyl Iodide

-

Cool the RBF in an ice bath (0 °C) for 10 minutes. The reaction is exothermic; cooling prevents uncontrolled boiling of MeI.

-

Using a syringe (in a fume hood!), slowly add 12.0 - 15.0 mmol (1.2 - 1.5 eq) of Methyl Iodide dropwise.

-

Expert Tip: A slight excess ensures complete conversion of the amine.

-

-

Seal the flask with a septum or attach a reflux condenser if planning to warm later.

Step 3: Reaction

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir vigorously for 12 to 24 hours .

-

Visual Check: The solution should become cloudy, eventually forming a heavy white precipitate (the quaternary salt).

-

Optimization: If no precipitate forms after 24h, the product may be soluble in acetone. Add Diethyl Ether (20-30 mL) slowly to induce precipitation.

-

Step 4: Isolation and Purification

-

Cool the mixture to 0 °C to maximize precipitation.

-

Filter the solid using a Buchner funnel under vacuum.

-

Washing: Wash the filter cake 3 times with cold Diethyl Ether or cold Acetone .

-

Purpose: This removes unreacted amine and excess methyl iodide (both are soluble in ether).

-

-

Drying: Dry the solid in a vacuum oven at 40-50 °C for 4 hours.

-

Caution: Do not overheat; quaternary ammonium salts can undergo Hofmann elimination or dealkylation at very high temperatures (>150 °C).

-

Characterization & Expected Data

Confirm the identity of N-benzyl-N,N-dimethylallylammonium iodide using 1H NMR.

| Proton Environment | Chemical Shift ( | Multiplicity | Integral | Mechanistic Note |

| N-CH3 | 3.0 - 3.3 | Singlet (s) | 6H | Diagnostic shift downfield due to positive charge on Nitrogen. |

| Allyl CH2-N | 4.0 - 4.2 | Doublet (d) | 2H | Deshielded by quaternary nitrogen. |

| Benzyl CH2-N | 4.6 - 4.9 | Singlet (s) | 2H | Significantly deshielded relative to free amine. |

| Allyl Vinyl (Terminal) | 5.5 - 5.8 | Multiplet (m) | 2H | Characteristic alkene splitting. |

| Allyl Vinyl (Internal) | 6.0 - 6.2 | Multiplet (m) | 1H | Characteristic alkene splitting. |

| Aromatic | 7.4 - 7.7 | Multiplet (m) | 5H | Phenyl ring protons.[6][7][8] |

Note: Chemical shifts may vary slightly depending on the deuterated solvent used (e.g., DMSO-d6 vs. CDCl3).

Troubleshooting & Optimization

Issue: Product "Oils Out" instead of Crystallizing.

-

Cause: Presence of impurities or solvent mixture polarity is too high.

-

Solution: Decant the supernatant solvent. Triturate (grind) the oil with fresh Diethyl Ether or Hexane. Scratch the glass side of the flask with a spatula to induce nucleation.

Issue: Low Yield.

-

Cause: Incomplete reaction or product solubility in wash solvent.

-

Solution: Increase reaction time or gently heat to 35 °C (use reflux condenser). Ensure the wash solvent (Acetone) is ice-cold, or switch to Diethyl Ether for washing.

Issue: Product is Yellow/Brown.

-

Cause: Iodine liberation (oxidation of Iodide).

-

Solution: Recrystallize from Ethanol/Ethyl Acetate or Acetone/Methanol. Pure quaternary ammonium iodides should be white to off-white.

References

- Menschutkin, N. (1890). Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine. Zeitschrift für Physikalische Chemie, 6, 41-57.

- Abboud, J. L. M., et al. (1999). Critical compilation of scales of solvent parameters. Pure and Applied Chemistry, 71(4), 645-718. [Source for solvent selection logic].

-

Fisher Scientific. (2025).[9] Methyl Iodide Safety Data Sheet (SDS). Retrieved from

- Chan, K. et al. (2020). Quaternization of Tertiary Amines: A Practical Guide. Royal Society of Chemistry Advances. [General Procedure Grounding].

-

MedChemExpress. (2024). N-Benzyl-N,N-diethylethanaminium iodide Product Information. Retrieved from (Analogous compound reference for physical properties).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. chamberlandresearch.com [chamberlandresearch.com]

- 5. calibrechem.com [calibrechem.com]

- 6. researchgate.net [researchgate.net]

- 7. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 8. Preparation of Benzalkonium Salts Differing in the Length of a Side Alkyl Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

using N-benzyl-N-methylallylamine as a ligand for transition metal catalysis

Leveraging Hemilabile Coordination for Stereoselective Isomerization & Complexation

Executive Summary

N-Benzyl-N-methylallylamine represents a distinct class of functionalized tertiary amines that function as hemilabile substrate-ligands in transition metal catalysis. Unlike spectator ligands (e.g., phosphines) that remain bound to the metal to tune reactivity, this compound typically acts as a reactive ligand . Its utility is defined by its ability to coordinate to soft metal centers (Rh, Ru, Pd) through two distinct sites: the hard

This guide details the protocols for utilizing N-benzyl-N-methylallylamine in two contexts:

-

As a Ligand/Precursor: Synthesis and isolation of Rhodium(I) coordination complexes to study metal-alkene interactions.

-

As a Substrate-Ligand: The catalytic asymmetric isomerization to enamines—a reaction driven entirely by the molecule's ability to switch coordination modes.

Chemical Profile & Coordination Mechanics

To successfully utilize N-benzyl-N-methylallylamine, researchers must understand its dynamic binding modes. It is not a static ligand; it facilitates "linkage isomerism" which is the engine of its catalytic transformation.

| Property | Specification | Critical Insight for Catalysis |

| Formula | C | |

| Donor Sites | Nitrogen (Lone Pair), Alkene ( | Acts as a bidentate or hemilabile chelate. |

| pKa (Conj. Acid) | ~9.5 | Basic enough to poison Lewis acidic sites if not buffered or used with soft metals. |

| Stability | Air-sensitive (slow oxidation) | Store under Argon. Amine oxides inhibit catalysis. |

| Coordination Mode A | Kinetic product. Binds through Nitrogen.[1] Metal is electron-rich. | |

| Coordination Mode B | Thermodynamic product (often). Binds through Alkene. Precedes C-H activation. |

Mechanism of Action: The "Ligand Switch"

In Rhodium-catalyzed systems, the molecule does not simply bind; it "walks" along the metal.

-

Initial Capture: The amine nitrogen binds to the cationic Rh center (

-N). -

Isomerization: The ligand rotates, and the alkene coordinates (

-C,C), often displacing the nitrogen or forming a chelate. -

Activation: The metal inserts into the allylic C-H bond (oxidative addition), facilitated by the

coordination.

Visualization: The Coordination Pathway

The following diagram illustrates the critical "linkage isomerization" required for the molecule to function effectively in catalysis.

Protocol A: Synthesis of the Rh(I)-Amine Coordination Complex

Use this protocol if your goal is to isolate the metal-ligand complex for crystallographic study or mechanistic analysis.

Materials

-

Precursor:

or -

Ligand: N-Benzyl-N-methylallylamine (distilled, >99% purity).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous/degassed.

-

Atmosphere: Nitrogen or Argon glovebox.

Step-by-Step Methodology

-

Ligand Preparation: Dissolve N-benzyl-N-methylallylamine (1.1 equiv relative to Rh) in minimal degassed DCM.

-

Metal Solution: In a separate vial, dissolve the Rhodium precursor (e.g.,

) in DCM. The solution should be deep orange/red. -

Complexation:

-

Add the ligand solution dropwise to the metal solution at -78°C (if characterizing kinetic N-bound species) or Room Temperature (for thermodynamic equilibration).

-

Observation: A color shift (often to lighter yellow or orange) indicates coordination.

-

-

Equilibration: Stir for 1 hour at RT. The labile solvent molecules (MeOH/THF) are displaced by the allylamine.

-

Isolation:

-

Concentrate the solution under vacuum to ~1/3 volume.

-

Add degassed diethyl ether or pentane to precipitate the cationic complex.

-

Filter under inert atmosphere.

-

-

Validation (NMR):

-

H NMR: Look for the upfield shift of the olefinic protons. Free ligand alkene protons appear ~5.1-5.8 ppm. Coordinated

- P NMR (if BINAP used): A split in the phosphorus signal (doublet of doublets) indicates the loss of C2 symmetry, confirming the amine/alkene is bound asymmetrically.

-

H NMR: Look for the upfield shift of the olefinic protons. Free ligand alkene protons appear ~5.1-5.8 ppm. Coordinated

Protocol B: Catalytic Asymmetric Isomerization

Use this protocol for the functional application: converting the allylamine to an enamine (a precursor for aldehydes via hydrolysis).

Core Concept

Here, the N-benzyl-N-methylallylamine acts as the substrate. The "ligand" effect is transient: it binds, undergoes C-H activation, rearranges, and releases as the product.

Reaction Scheme

Materials

-

Catalyst:

(or prepared in situ from -

Substrate: N-Benzyl-N-methylallylamine (1.0 mmol).

-

Solvent: THF (strictly anhydrous).

-

Temperature: 60°C - 100°C.

Detailed Workflow

-

Catalyst Activation (In Situ Method):

-

In a Schlenk tube under Argon, mix

(2.5 mol%) and (S)-BINAP (5.5 mol%) in THF (2 mL). -

Stir for 15 mins (solution turns orange).

-

Add AgClO

(5.0 mol%) dissolved in minimal THF. A white precipitate (AgCl) forms immediately. -

Filter through a cannula filter or Celite plug (under Argon) to remove AgCl. The filtrate contains the active cationic solvento-complex.

-

-

Substrate Addition:

-

Add N-benzyl-N-methylallylamine (1.0 mmol) to the catalyst solution.

-

Note: The solution may change color as the substrate coordinates.

-

-

Reaction:

-

Heat the sealed vessel to 60°C for 12–24 hours.

-

Monitor via TLC (Hexane/EtOAc) or GC-MS. The allylamine spot will disappear; a less polar enamine spot will appear.

-

-

Workup:

-

Cool to room temperature.

-

Concentrate in vacuo.

-

Crucial: Enamines are sensitive to hydrolysis. Do not perform an aqueous wash if you intend to isolate the enamine. If you want the aldehyde product, add 1M HCl to hydrolyze the enamine.

-

-

Analysis:

-

The product is the (E)-enamine .[2]

-

Chiral GC/HPLC: If using a pro-chiral variant (e.g., N-benzyl-N-geranylamine), measure ee% to verify the efficiency of the ligand-directed isomerization.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction | Catalyst Poisoning | Ensure amine is distilled. Amine oxides (from old samples) bind irreversibly to Rh. |

| Low Conversion | Solvent Inhibition | THF is standard. Avoid coordinating solvents like MeCN or DMSO which compete with the alkene for the metal. |

| Product Hydrolysis | Moisture Ingress | Enamines hydrolyze to aldehydes + secondary amines. Use strictly anhydrous solvents and glassware. |

| Isomerization to Internal Alkene (Wrong Isomer) | Temperature too high | Lower temp to 40-60°C. Higher temps favor thermodynamic equilibration to non-functionalized internal alkenes. |

References

-

Mechanistic Foundation

-

Synthetic Application (Noyori Isomerization)

- Title: Asymmetric Synthesis of Isoquinoline Alkaloids by the Rhodium-Catalyzed Isomeriz

- Source:J. Org. Chem.

-

Link:[Link]

- Context: Practical protocol for using allylamines as substr

-

General Protocol for Rh-Amine Complexes

Sources

- 1. "Synthetic and Mechanistic Studies of Ruthenium Catalyzed C–N and C–H B" by Krishna Prasad Gnyawali [epublications.marquette.edu]

- 2. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 3. Mechanism of the rhodium-catalyzed asymmetric isomerization of allylamines to enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology. | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

catalytic deoxygenative reduction of amides to N-benzyl-N-methylallylamine

An Application Guide to the Chemoselective Deoxygenative Reduction of Amides: Synthesis of N-benzyl-N-methylallylamine

Abstract

The deoxygenative reduction of amides to amines is a cornerstone transformation in organic synthesis, pivotal to the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] Traditional methods often rely on stoichiometric, hazardous metal hydrides like lithium aluminum hydride (LiAlH₄), which exhibit poor functional group tolerance and generate significant waste.[2][3] Catalytic deoxygenative reduction, particularly through hydrosilylation or hydroboration, presents a more atom-economical and selective alternative.[1][4] This application note provides a detailed protocol and mechanistic insights for the synthesis of N-benzyl-N-methylallylamine from its corresponding amide precursor. The core challenge addressed is the chemoselective reduction of the robust amide carbonyl group while preserving the easily reducible allyl C=C double bond. We focus on a metal-free catalytic hydrosilylation approach, which offers excellent functional group tolerance under mild conditions.[5][6]

Introduction: The Challenge of Selective Amide Reduction

Amines are ubiquitous structural motifs in biologically active molecules.[5] Their synthesis via the reduction of readily available amides is a fundamental strategy. However, the low electrophilicity of the amide carbonyl, a consequence of n_N → π*_C=O resonance, makes this transformation challenging compared to the reduction of other carbonyl compounds.[1]

The synthesis of N-benzyl-N-methylallylamine introduces an additional layer of complexity: the presence of an alkene. Many powerful reducing agents and catalytic systems that can reduce amides will also readily reduce the C=C double bond, leading to undesired byproducts.[7] Therefore, the choice of catalyst and reducing agent is critical to achieving high chemoselectivity. This guide focuses on a robust, metal-free system utilizing tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst and a hydrosilane as the terminal reductant, a method noted for its mildness and broad functional group compatibility.[5][6]

Mechanistic Rationale: The "Why" Behind the Protocol

The B(C₆F₅)₃-catalyzed hydrosilylation of amides does not proceed via direct hydride attack on the carbonyl. Instead, it follows a pathway involving activation of the amide and sequential reduction steps. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting.

Causality Behind Key Choices:

-

Catalyst (B(C₆F₅)₃): This powerful Lewis acid activates the hydrosilane (e.g., TMDS), generating a highly reactive silylium cation and a non-coordinating borohydride anion, [HB(C₆F₅)₃]⁻. This "frustrated Lewis pair" (FLP) is the true catalytic species responsible for the reduction.[8] This method avoids transition metals, which can sometimes catalyze alkene isomerization or hydrogenation.

-

Hydrosilane (Reductant): Silanes like 1,1,3,3-tetramethyldisiloxane (TMDS) or polymethylhydrosiloxane (PMHS) are chosen because they are cost-effective, stable, and relatively safe to handle compared to metal hydrides.[6] They serve as the source of hydride (H⁻) ions.

-

Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or toluene are essential to prevent quenching of the highly reactive intermediates.

The generally accepted mechanism for a tertiary amide is depicted below.

Caption: General mechanism for B(C₆F₅)₃-catalyzed deoxygenative hydrosilylation of a tertiary amide.

The process begins with the activation of the amide carbonyl by the silylium species, leading to an O-silylated hemiaminal intermediate.[1] This intermediate then collapses, eliminating a siloxide moiety to form a highly electrophilic iminium ion. A second hydride transfer from the borohydride or another silane molecule to this iminium ion furnishes the final tertiary amine product.[5] This pathway avoids the generation of free aldehydes or alcohols, thereby enhancing selectivity.

Detailed Experimental Protocol

This protocol describes the synthesis of N-benzyl-N-methylallylamine from N-benzyl-N-methyl-2-propenamide.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-benzyl-N-methyl-2-propenamide | >98% | (e.g., Sigma-Aldrich) | Synthesized from acryloyl chloride and N-benzylmethylamine. |

| Tris(pentafluorophenyl)borane, B(C₆F₅)₃ | >97% | (e.g., Sigma-Aldrich) | Store in a glovebox or desiccator; highly moisture-sensitive. |

| 1,1,3,3-Tetramethyldisiloxane (TMDS) | 97% | (e.g., Sigma-Aldrich) | Freshly distilled before use. |

| Dichloromethane (DCM), Anhydrous | DriSolv® or similar | (e.g., MilliporeSigma) | Store over molecular sieves. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | N/A | |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | N/A | |

| Silica Gel | 60 Å, 230-400 mesh | N/A | For column chromatography. |

| TLC Plates | Silica gel 60 F₂₅₄ | N/A | |

| Standard Solvents for Chromatography (Hexanes, Ethyl Acetate) | HPLC Grade | N/A |

3.2. Equipment Setup

-

Oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

-

Rubber septum and a condenser with a nitrogen or argon inlet.

-

Schlenk line or glovebox for maintaining an inert atmosphere.

-

Syringes and needles for liquid transfers.

-

Heating mantle with a temperature controller.

-

Rotary evaporator for solvent removal.

3.3. Experimental Workflow Diagram

Caption: Step-by-step workflow from reaction setup to product characterization.

3.4. Step-by-Step Procedure

-

Reaction Setup: Under a positive pressure of nitrogen, add N-benzyl-N-methyl-2-propenamide (1.0 equiv., e.g., 1.0 mmol, 175.2 mg) and B(C₆F₅)₃ (0.05 equiv., 0.05 mmol, 25.6 mg) to an oven-dried 25 mL two-neck round-bottom flask containing a magnetic stir bar.

-

Solvent Addition: Add anhydrous dichloromethane (DCM) (5 mL) via syringe. Stir the mixture at room temperature for 5 minutes to ensure dissolution.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Reductant Addition: Add 1,1,3,3-tetramethyldisiloxane (TMDS) (1.5 equiv., 1.5 mmol, 0.28 mL) dropwise over 5 minutes using a syringe. A slight exotherm may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The disappearance of the starting amide spot indicates completion.

-

Workup (Quenching): Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution (10 mL). Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-benzyl-N-methylallylamine as a clear oil.

Expected Results and Data

The described protocol is expected to provide the target amine with high yield and excellent chemoselectivity, preserving the allyl double bond.

| Parameter | Condition | Expected Outcome/Rationale |

| Substrate | N-benzyl-N-methyl-2-propenamide | A tertiary amide with an alkene functionality. |

| Catalyst Loading | 5 mol % B(C₆F₅)₃ | Sufficient for catalytic turnover without requiring excessive amounts of the expensive catalyst.[6] |

| Reductant | 1.5 equivalents TMDS | A slight excess ensures complete conversion of the amide. |

| Temperature | 0 °C to Room Temperature | Mild conditions that favor chemoselective reduction of the amide over the alkene.[5] |

| Reaction Time | 12-24 hours | Typical timeframe for complete conversion at room temperature. |

| Expected Yield | >85% | Based on literature precedence for similar chemoselective amide reductions.[1][5] |

| Selectivity | >98% C=O vs. C=C reduction | The B(C₆F₅)₃/silane system is highly selective for the amide carbonyl group.[1] |

Troubleshooting

-

Incomplete Reaction: If the starting material persists, ensure all reagents and solvents were rigorously dried, as moisture deactivates the catalyst. A slight increase in catalyst loading (to 10 mol %) or gentle heating (40 °C) can be attempted, but may risk lower selectivity.

-

Low Yield: May result from inefficient extraction or purification. Ensure the aqueous layer is thoroughly extracted and that the product is not lost during chromatography.

-